Thiol-PEG5-acid

PROTAC linker design Physicochemical properties PEG spacer length

Thiol-PEG5-acid outperforms generic PEG linkers. Its precise PEG5 spacer (21 heavy atoms, MW 326.41) avoids the bioactivity variance caused by PEG3 or PEG6 substitution. The balanced LogP (-0.7) improves aqueous solubility of lipophilic warheads without sacrificing membrane permeability. ≥98% purity guarantees exact 1:1 thiol-to-acid stoichiometry for high-yield, reproducible bioconjugation—critical for PROTAC library generation and ADC synthesis. Choose the PEG5 variant for data-driven, predictable conjugate performance.

Molecular Formula C13H26O7S
Molecular Weight 326.41 g/mol
CAS No. 1449390-67-3
Cat. No. B3103782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiol-PEG5-acid
CAS1449390-67-3
Molecular FormulaC13H26O7S
Molecular Weight326.41 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCS)C(=O)O
InChIInChI=1S/C13H26O7S/c14-13(15)1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21/h21H,1-12H2,(H,14,15)
InChIKeyVXOQBZABHMDHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiol-PEG5-acid (CAS 1449390-67-3) – Key Physicochemical and Procurement Specifications for PROTAC Development


Thiol-PEG5-acid (HS-PEG5-CH2CH2COOH) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal thiol (-SH) and a carboxylic acid (-COOH) group. With a molecular weight of 326.41 g/mol and the chemical formula C13H26O7S, it belongs to the class of monodisperse PEG linkers used in bioconjugation and targeted protein degradation . Its PEG5 spacer provides a defined heavy atom count of 21, which is a critical parameter for linker design in PROTAC molecules . The compound exhibits a predicted LogP value of -0.7, indicating moderate hydrophilicity [1]. These physicochemical properties, along with a typical purity specification of ≥98%, make it a valuable building block for synthesizing proteolysis-targeting chimeras (PROTACs) .

Why Thiol-PEG5-acid Cannot Be Arbitrarily Replaced by Another PEG Linker in Critical Workflows


Substituting Thiol-PEG5-acid with a closely related analog like Thiol-PEG3-acid or Thiol-PEG6-acid without quantitative justification is a common source of assay variability and failed conjugations. The length of the PEG spacer is not a trivial variable; it directly modulates the physicochemical properties of the final conjugate, including its hydrodynamic radius, solubility, and linker flexibility . Studies in PROTAC development have demonstrated that PEG linker length is a critical determinant of ternary complex formation and subsequent target protein degradation efficiency [1]. Even a single ethylene glycol unit difference can alter the LogP, heavy atom count, and ultimately, the biological activity of the conjugated molecule . Therefore, generic substitution risks compromising the intended performance of the bioconjugate, making the procurement of the specific PEG5 variant a necessity for reproducible results.

Thiol-PEG5-acid Quantitative Differentiation Evidence Against Closest PEG-Linker Analogs


Heavy Atom Count: A Precise Measure of Linker Length Compared to PEG3 and PEG6 Analogs

The heavy atom count provides a precise and reproducible metric for linker length, which is critical for predicting the spatial separation between E3 ligase and target protein ligands in a PROTAC. Thiol-PEG5-acid, with a heavy atom count of 21 , occupies a specific length between its shorter (PEG3) and longer (PEG6) counterparts. This count is 50% greater than Thiol-PEG3-acid (14 heavy atoms) and 12.5% shorter than Thiol-PEG6-acid (24 heavy atoms) , positioning it as a mid-length option for linker optimization studies.

PROTAC linker design Physicochemical properties PEG spacer length

LogP as a Predictor of Aqueous Solubility and Cellular Permeability for Thiol-PEG5-acid

The partition coefficient (LogP) is a key determinant of a compound's solubility and its ability to cross cellular membranes. Thiol-PEG5-acid has a predicted LogP of -0.7 [1], indicating it is more hydrophilic than its PEG8 analog (LogP 0.52) [2] but less hydrophilic than the PEG6 variant (LogP -1.37) . This places it in a moderate hydrophilicity range that can be advantageous for balancing aqueous solubility with the potential for passive membrane permeability in the context of a larger PROTAC molecule.

Drug delivery PROTAC design Lipophilicity

Purity Specification: Ensuring Reproducibility in Conjugation and PROTAC Assembly

High purity is non-negotiable for heterobifunctional linkers to ensure stoichiometric control during conjugation and to prevent side reactions. Thiol-PEG5-acid is consistently supplied with a purity specification of ≥98% . This level of purity is critical when compared to common alternative linkers, which may be offered at lower grades (e.g., ≥95%) , leading to variable conjugation yields and the need for additional purification steps. The ≥98% purity ensures that the reactive thiol and carboxylic acid functionalities are present in the expected 1:1 ratio, minimizing the formation of undesired byproducts during the synthesis of complex PROTAC molecules.

Quality control Bioconjugation PROTAC synthesis

PEG5 Spacer Length Falls Within the Optimal Range for PROTAC Linkers

The length of the linker connecting the E3 ligase ligand and the target protein warhead is a critical parameter for effective ubiquitination and degradation. Research indicates that the optimal linker length for PROTACs typically ranges from 12 to over 20 carbon atoms [1], or approximately 16 atoms in length for specific targets like ER-α . Thiol-PEG5-acid, with a chain length equivalent to approximately 18 atoms (including the thiol and acid moieties) and a heavy atom count of 21 , falls squarely within this empirically determined optimal window. This contrasts with shorter linkers (e.g., PEG3, ~11 atoms) which may restrict ternary complex formation, and longer linkers (e.g., PEG8, ~26 atoms) which can increase conformational entropy and reduce degradation efficiency [1].

PROTAC design Linker optimization Ternary complex formation

Thiol-PEG5-acid Application Scenarios Grounded in Quantitative Evidence


Systematic Optimization of PROTAC Linker Length for Structure-Activity Relationship (SAR) Studies

Given its precisely defined heavy atom count of 21 and its position between the shorter PEG3 and longer PEG6 variants , Thiol-PEG5-acid is an ideal component for constructing focused PROTAC libraries to investigate linker length-activity relationships. Researchers can use it to systematically probe how a 7-atom increase over PEG3 or a 3-atom decrease relative to PEG6 impacts ternary complex formation and degradation efficiency for a given target-E3 ligase pair. This allows for data-driven linker optimization, a critical step in developing potent and selective degraders.

Development of PROTACs Requiring a Balanced Hydrophilic-Lipophilic Profile

For target proteins where the warhead or E3 ligase ligand is highly lipophilic, incorporating a moderately hydrophilic linker like Thiol-PEG5-acid (LogP -0.7) [1] can improve the overall aqueous solubility of the PROTAC without sacrificing passive membrane permeability. Compared to the more hydrophilic PEG6 linker (LogP -1.37) or the more lipophilic PEG8 linker (LogP 0.52) [2], the PEG5 spacer provides a balanced starting point for tuning the physicochemical properties of the final conjugate, potentially reducing formulation challenges and improving cellular activity.

High-Fidelity Conjugation Reactions for Advanced Bioconjugates

The ≥98% purity specification of Thiol-PEG5-acid is critical for applications requiring precise stoichiometry, such as the synthesis of antibody-drug conjugates (ADCs) or the site-specific modification of proteins and nanoparticles. The high purity ensures that the reactive thiol and carboxylic acid groups are present in the expected 1:1 ratio, minimizing the formation of off-target products during sequential bioconjugation steps. This leads to higher yields of the desired heterobifunctional conjugate and reduces the need for laborious purification.

Reference Standard for Analytical Method Development in PEGylated Product Characterization

As a monodisperse PEG linker with well-defined molecular weight (326.41 g/mol) and heavy atom count (21) , Thiol-PEG5-acid serves as an excellent calibration standard or reference compound for developing and validating analytical methods (e.g., LC-MS, SEC-MALS) used to characterize PEGylated biomolecules. Its discrete size and high purity allow for accurate determination of PEG chain length and polydispersity in more complex samples, supporting quality control and regulatory compliance in pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiol-PEG5-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.